Structural Elucidation and Application of Ethyl 2-amino-2-cycloheptylacetate Hydrochloride in Peptidomimetic Drug Design
Structural Elucidation and Application of Ethyl 2-amino-2-cycloheptylacetate Hydrochloride in Peptidomimetic Drug Design
Executive Summary
The development of next-generation peptide therapeutics relies heavily on the integration of unnatural amino acids (UAAs) to overcome the inherent pharmacokinetic limitations of natural peptides, such as rapid proteolytic degradation and poor membrane permeability. Ethyl 2-amino-2-cycloheptylacetate hydrochloride is a highly specialized, sterically encumbered building block designed for this exact purpose. As a Senior Application Scientist, I have structured this guide to deconstruct the chemical anatomy of this molecule, explain the causality behind its structural components, and provide a field-validated methodology for its incorporation into active pharmaceutical ingredients (APIs).
Structural Deconstruction & Physicochemical Profile
Ethyl 2-amino-2-cycloheptylacetate hydrochloride is the ethyl ester and hydrochloride salt form of an unnatural cycloaliphatic amino acid. Its structure is engineered to provide a precise balance of reactivity for synthesis and steric bulk for biological stability.
Quantitative Chemical Data
To facilitate integration into your laboratory's inventory and computational models, the core physicochemical parameters are summarized below:
| Property | Value |
| Chemical Name | Ethyl 2-amino-2-cycloheptylacetate hydrochloride |
| CAS Number | 1909309-58-5 [1] |
| Molecular Formula | C₁₁H₂₁NO₂ · HCl |
| Molecular Weight | 235.75 g/mol (Salt) / 199.29 g/mol (Free Base) |
| SMILES | CCOC(=O)C(C1CCCCCC1)N.Cl |
| Monoisotopic Mass | 199.15723 Da (Free Base) [1] |
Mechanistic Role of Functional Groups
Every moiety in this molecule serves a distinct chemical or biological purpose:
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Cycloheptyl Ring (-C₇H₁₃): Unlike the rigid chair conformation of a cyclohexyl group, the seven-membered cycloheptyl ring exhibits unique pseudorotation (transitioning between twist-chair and boat conformations). This dynamic steric bulk physically shields adjacent peptide bonds from the active sites of endogenous proteases, drastically increasing the plasma half-life of the resulting drug [2].
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Ethyl Ester (-COOCH₂CH₃): The ethyl ester serves a dual purpose. Synthetically, it acts as a C-terminal protecting group that prevents unwanted self-condensation during N-terminal elongation. Pharmacologically, if left intact in the final API, it functions as a lipophilic prodrug moiety that enhances cellular permeability before being cleaved by intracellular esterases.
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Hydrochloride Salt (HCl): The free base of this alpha-amino ester is susceptible to atmospheric oxidation and degradation. The HCl salt protonates the amine (-NH₃⁺), ensuring long-term shelf stability, preventing nucleophilic side reactions during storage, and significantly improving handling by rendering the compound as a free-flowing, crystalline solid.
Structural deconstruction of Ethyl 2-amino-2-cycloheptylacetate HCl and its functional roles.
Mechanistic Utility: Steric Shielding & Elongation Kinetics
The primary rationale for incorporating cycloaliphatic amino acids into a peptidomimetic sequence is to manipulate the thermodynamic and kinetic properties of the molecule. The incorporation of unnatural amino acids with significant steric bulk directly modulates the kinetics of peptide bond formation and subsequent conformational folding [3].
When the cycloheptyl group is positioned adjacent to a scissile amide bond, the massive van der Waals radius of the seven-membered ring creates a localized steric clash with the binding pockets (S1/S1' subsites) of proteolytic enzymes. This prevents the target peptide from adopting the extended conformation required to enter the protease active site, rendering the drug highly resistant to enzymatic degradation [2].
Experimental Methodology: Synthesis & Peptide Incorporation
Because of the extreme steric hindrance exerted by the cycloheptyl ring, standard peptide coupling protocols (e.g., EDC/NHS) will frequently fail or result in unacceptable yields. The following protocol is a self-validating system designed to ensure complete conversion by utilizing highly reactive uronium coupling reagents.
Protocol: Saponification and Sterically Hindered Amide Coupling
Phase 1: Saponification (Ester Deprotection) Causality: The ethyl ester must be hydrolyzed to a free carboxylic acid to allow for C-terminal coupling. A mixed solvent system is critical to solvate both the lipophilic starting material and the polar lithium salt intermediate.
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Dissolution: Dissolve Ethyl 2-amino-2-cycloheptylacetate hydrochloride (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O.
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Hydrolysis: Add LiOH·H₂O (3.0 eq) in a single portion at 0°C. Note: The excess base is required to first neutralize the HCl salt before driving the ester hydrolysis. Maintaining 0°C minimizes the risk of epimerization at the chiral alpha-carbon.
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Validation Checkpoint: Monitor the reaction strictly via LC-MS. Do not proceed until the ester peak at m/z 200.16 ([M+H]⁺) is completely consumed and replaced by the free acid peak at m/z 172.13 ([M+H]⁺).
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Workup: Acidify the aqueous layer to pH 3 using 1M HCl, extract with Ethyl Acetate (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Phase 2: Amide Coupling Causality: The alpha-carboxyl group is heavily shielded. We must use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), which generates a highly reactive 7-aza-OBt ester intermediate capable of overcoming this steric barrier.
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Activation: Dissolve the isolated free acid (1.0 eq) and the target amine partner (1.1 eq) in anhydrous DMF.
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Coupling Reagents: Add HATU (1.2 eq) and HOAt (1.2 eq) to the solution.
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Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Stir the reaction mixture at room temperature for 12–16 hours.
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Validation Checkpoint: Confirm the formation of the peptidomimetic conjugate via LC-MS before quenching the reaction with saturated NaHCO₃.
Step-by-step synthetic workflow for the incorporation of the cycloheptyl building block.
Analytical Validation Standards
To ensure scientific integrity, the synthesized building blocks and resulting conjugates must be validated through orthogonal analytical techniques:
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Nuclear Magnetic Resonance (¹H NMR): Successful saponification is confirmed by the complete disappearance of the ethyl ester signals—specifically, the characteristic quartet at ~4.2 ppm (-CH₂-) and the triplet at ~1.2 ppm (-CH₃).
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Liquid Chromatography-Mass Spectrometry (LC-MS): High-resolution mass spectrometry (HRMS) should be utilized to confirm the monoisotopic mass. The predicted collision cross-section (CCS) for the [M+H]⁺ adduct of the starting ester is approximately 142.7 Ų [1], which can be used in ion-mobility mass spectrometry (IM-MS) to differentiate it from structural isomers.
References
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PubChemLite. "Ethyl 2-amino-2-cycloheptylacetate hydrochloride (C11H21NO2)." Université du Luxembourg, 2026.[Link]
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Manna, M. S., et al. "An expeditious route to sterically encumbered nonproteinogenic α-amino acid precursors using allylboronic acids." Chemical Science (RSC Publishing), Jan 2022.[Link]
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Po, Pengse, and Delaney, Erin. "Effect of nascent peptide steric bulk on elongation kinetics in the ribosome exit tunnel." National Institutes of Health (PMC), 2015.[Link]
